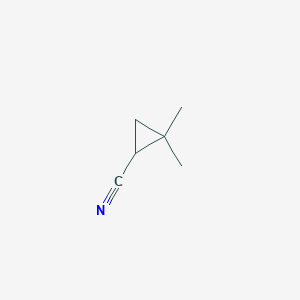

2,2-Dimethylcyclopropyl Cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPCJHBAFHCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-11-2, 157728-61-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5722-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclopropyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylcyclopropyl Cyanide

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in organic synthesis. The unique strained cyclopropyl ring coupled with the versatile nitrile functional group makes this compound an important intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor. A common and effective strategy involves the formation of the corresponding amide followed by dehydration. An alternative, more direct approach would be the cyclopropanation of an unsaturated nitrile.

A plausible and commonly employed route involves a two-step sequence starting from 2,2-dimethylcyclopropanecarboxylic acid. This method is advantageous due to the commercial availability of the starting material and the reliability of the chemical transformations. The overall synthetic pathway is depicted below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarboxamide

The initial step involves the conversion of 2,2-dimethylcyclopropanecarboxylic acid to its corresponding amide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by amination with ammonia (NH₃).[1]

Step 2: Dehydration of 2,2-Dimethylcyclopropanecarboxamide

The final step is the dehydration of 2,2-dimethylcyclopropanecarboxamide to yield this compound. This transformation can be accomplished using various dehydrating agents, with phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) being common choices.[2]

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Caption: General workflow for the characterization of this compound.

Physical Properties

A summary of the key physical properties of this compound is provided below.[3]

| Property | Value |

| CAS Number | 5722-11-2 |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~141 °C at 760 mmHg |

| Density | ~0.9 g/cm³ |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | s | 6H | 2 x -CH₃ |

| ~0.85 | dd | 1H | -CH₂- (cyclopropyl) |

| ~0.60 | dd | 1H | -CH₂- (cyclopropyl) |

| ~1.40 | m | 1H | -CH-CN (cyclopropyl) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~122 | C | -C≡N |

| ~28 | C | C(CH₃)₂ |

| ~22 | CH₂ | -CH₂- (cyclopropyl) |

| ~18 | CH | -CH-CN (cyclopropyl) |

| ~20 | CH₃ | 2 x -CH₃ |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2245 | C≡N stretch | Characteristic sharp peak for nitriles |

| ~3080-3000 | C-H stretch | Cyclopropyl C-H |

| ~2970-2850 | C-H stretch | Methyl C-H |

| ~1460, 1380 | C-H bend | Methyl C-H |

| ~1020 | C-C stretch | Cyclopropyl ring breathing |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Description |

| 95 | [M]⁺ | Molecular ion |

| 80 | [M-CH₃]⁺ | Loss of a methyl group |

| 68 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 54 | [C₄H₆]⁺ | Fragmentation of the cyclopropyl ring |

| 41 | [C₃H₅]⁺ | Allyl cation fragment |

Experimental Protocols

Caution: These protocols involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2,2-Dimethylcyclopropanecarboxamide

This protocol is adapted from procedures for the synthesis of amides from carboxylic acids.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

Amination: Dissolve the crude acyl chloride in fresh DCM and cool the solution in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

-

Purification: Purify the crude 2,2-dimethylcyclopropanecarboxamide by recrystallization or column chromatography.

Synthesis of this compound (Dehydration of Amide)

This protocol is a general procedure for the dehydration of primary amides to nitriles.[2]

-

Reaction Setup: In a round-bottom flask, combine 2,2-dimethylcyclopropanecarboxamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 eq) or phosphoryl chloride (POCl₃, 2.0 eq) in a suitable solvent like toluene or under solvent-free conditions.

-

Reaction Conditions: Heat the reaction mixture, typically to reflux, and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting amide by TLC or GC.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it over ice-water. If POCl₃ is used, neutralize the mixture with a base (e.g., NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided a detailed overview of its characterization. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate. The unique structural features of this compound continue to make it a compound of interest in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopropyl cyanide, a substituted cyclopropane with a nitrile functional group, represents a structural motif of interest in medicinal chemistry and materials science. The rigid cyclopropyl ring introduces conformational constraint, while the polar nitrile group can participate in various intermolecular interactions. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides an in-depth overview of the expected spectroscopic properties of this compound and detailed protocols for its analysis using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C≡N | ~2245 | Medium-Strong, Sharp | Stretching |

| C-H (cyclopropyl) | ~3080-3000 | Medium | Stretching |

| C-H (methyl) | ~2960, ~2870 | Strong | Asymmetric & Symmetric Stretching |

| C-H (methyl) | ~1465, ~1380 | Medium | Asymmetric & Symmetric Bending |

| Cyclopropane Ring | ~1020 | Medium | Ring "Breathing" |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| CH (methine) | 1.2 - 1.5 | Triplet of triplets (tt) or complex multiplet | 1H | J_vicinal_cis, J_vicinal_trans |

| CH₂ (methylene) | 0.8 - 1.2 | Multiplet | 2H | J_geminal, J_vicinal_cis, J_vicinal_trans |

| CH₃ (methyl, syn to CN) | 1.1 - 1.3 | Singlet | 3H | |

| CH₃ (methyl, anti to CN) | 1.0 - 1.2 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | 118 - 122 |

| C (quaternary) | 20 - 25 |

| CH (methine) | 15 - 20 |

| CH₂ (methylene) | 10 - 15 |

| CH₃ (methyl) | 18 - 25 |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Relative Abundance | Proposed Fragment |

| 95 | Moderate | [M]⁺ (Molecular Ion) |

| 80 | High | [M - CH₃]⁺ |

| 68 | High | [M - HCN]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the nitrile (C≡N) and cyclopropyl C-H bonds.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. The nitrile stretch is expected to be a sharp, medium-to-strong band around 2245 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and establish connectivities.

-

-

Data Analysis: The chemical shifts, multiplicities, integration values, and coupling constants are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC.

-

-

Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

-

Data Acquisition:

-

GC Separation: The sample is vaporized and separated on a capillary GC column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ensure good separation from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed. The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information, which can be compared to predicted fragmentation pathways.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its chemical structure. The combination of IR, NMR, and MS techniques allows for the unambiguous identification of its functional groups, the mapping of its carbon-hydrogen framework, and the confirmation of its molecular weight. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating efficient and accurate characterization. It is strongly recommended that experimental data be acquired and compared with the predictions provided herein to ensure the identity and purity of the compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 2,2-Dimethylcyclopropyl Cyanide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide provides a detailed overview of the expected 1H and 13C NMR spectral data for 2,2-Dimethylcyclopropyl Cyanide (also known as 2,2-dimethylcyclopropanecarbonitrile). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy and analysis of analogous cyclopropane structures. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

Predicted NMR Data

The chemical structure of this compound, with atom numbering for NMR assignment, is shown below:

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and cyclopropyl protons. The gem-dimethyl groups will be diastereotopic, meaning the two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts. The two protons on the C3 carbon of the cyclopropane ring are also diastereotopic.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H(a) | 1.0 - 1.3 | Doublet of Doublets (dd) | Jab ≈ 4-6 Hz (geminal), Ja-CH ≈ 7-9 Hz (trans) |

| H(b) | 0.7 - 1.0 | Doublet of Doublets (dd) | Jab ≈ 4-6 Hz (geminal), Jb-CH ≈ 8-10 Hz (cis) |

| CH (methine) | 1.2 - 1.5 | Triplet (t) or Multiplet (m) | - |

| CH3 (syn to CN) | 1.1 - 1.3 | Singlet (s) | - |

| CH3 (anti to CN) | 1.0 - 1.2 | Singlet (s) | - |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct carbon signals are anticipated.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-CN) | 10 - 20 |

| C2 (C(CH3)2) | 20 - 30 |

| C3 (CH2) | 15 - 25 |

| C4, C5 (CH3) | 20 - 30 |

| C6 (CN) | 118 - 125 |

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule is provided below.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 may be used depending on the solubility of the compound.

-

Concentration: A sample concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality 1H and 13C NMR spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Visualization of NMR Concepts

Structure-Signal Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.

General NMR Experimental Workflow

The logical flow of a typical NMR experiment, from sample preparation to data analysis, is depicted below.

Disclaimer: The NMR data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for precise structural confirmation.

In-depth Technical Guide: Infrared (IR) and Mass Spectrometry of 2,2-Dimethylcyclopropyl Cyanide

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,2-dimethylcyclopropyl cyanide. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this molecule for identification, characterization, and quality control purposes.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to the nitrile group, the cyclopropyl ring, and the methyl groups.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3080 - 3040 | C-H Stretch | Cyclopropyl C-H | Medium |

| ~2975 - 2865 | C-H Stretch | Methyl (CH₃) | Strong |

| ~2260 - 2240 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1470 | C-H Bend | Methyl (CH₃) | Medium |

| ~1385 & ~1370 | C-H Bend (gem-dimethyl) | Dimethyl on Cyclopropane | Medium |

| ~1025 | Ring "Breathing" | Cyclopropane | Medium |

The most diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band of the nitrile (C≡N) functional group, which is anticipated to appear in the 2260-2240 cm⁻¹ region.[1][2] The C-H stretching vibrations of the cyclopropyl ring are expected at a slightly higher frequency (~3080-3040 cm⁻¹) compared to the C-H stretches of the methyl groups (~2975-2865 cm⁻¹).[3]

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₆H₉N, molecular weight 95.15 g/mol ), electron ionization (EI) would be a standard method.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

| 95 | Molecular Ion (M⁺) | [C₆H₉N]⁺ | Confirms the molecular weight of the compound. |

| 80 | [M - CH₃]⁺ | [C₅H₆N]⁺ | Likely Base Peak due to the loss of a methyl radical to form a stable tertiary carbocation. |

| 68 | [M - C₂H₃]⁺ | [C₄H₆N]⁺ | Resulting from ring opening and subsequent fragmentation. |

| 54 | [M - C₃H₅]⁺ | [C₃H₄N]⁺ | Further fragmentation of the molecule. |

| 41 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ | The stable allyl cation, a common fragment for cyclic compounds.[4] |

The fragmentation of this compound is expected to be influenced by the stability of the resulting carbocations. The loss of a methyl group to form a tertiary carbocation (m/z 80) is a highly probable event and is predicted to be the base peak in the spectrum. The inherent ring strain of the cyclopropane ring also makes it susceptible to ring-opening fragmentation pathways.[5]

Experimental Protocols

Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining a neat (solvent-free) IR spectrum of liquid this compound using salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (spectroscopic grade) for cleaning

-

Kimwipes

Procedure:

-

Ensure the FTIR spectrometer has been properly calibrated and a background spectrum has been acquired.

-

Clean the salt plates with acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils to the surfaces.

-

Using a Pasteur pipette, place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum. Typically, co-adding 16 to 32 scans will produce a high-quality spectrum.

-

After the analysis, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[6][7]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol describes the analysis of this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

-

Volumetric flask

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

Configure the GC-MS instrument with appropriate parameters. A typical starting point would be:

-

Injector Temperature: 250 °C

-

GC Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV[8]

-

Mass Scan Range: m/z 35-200

-

-

Inject 1 µL of the prepared sample solution into the GC inlet.

-

The sample will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

-

In the ion source, the sample molecules will be ionized and fragmented.

-

The resulting ions will be separated by the mass analyzer and detected to generate a mass spectrum.[4][9]

Visualizations

Caption: General experimental workflow for the spectroscopic analysis.

References

- 1. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

Physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide (also known as 2,2-dimethylcyclopropane-1-carbonitrile). The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering a consolidated resource for this valuable chemical intermediate.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid. It is a cyclopropane derivative characterized by a nitrile functional group and two methyl substituents on the same carbon atom of the cyclopropane ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉N | [1][2] |

| Molecular Weight | 95.15 g/mol | [1][2] |

| CAS Number | 5722-11-2 | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | >97.0% (GC) | [1] |

| Flash Point | 36 °C | [1] |

| Specific Gravity (20/20) | 0.86 | [1] |

| Refractive Index | 1.43 | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1] |

| Air Sensitivity | Air Sensitive, store under inert gas | [1] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the following represents predicted data based on the analysis of similar chemical structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | - Cyclopropyl protons (CH₂ and CH): Multiplets in the range of 0.5-1.5 ppm.- Methyl protons (2 x CH₃): Two singlets in the range of 1.0-1.3 ppm. |

| ¹³C NMR | - Quaternary carbon (C(CH₃)₂): ~15-25 ppm.- Methyl carbons (2 x CH₃): ~20-30 ppm.- CH and CH₂ carbons of the cyclopropane ring: ~10-20 ppm.- Nitrile carbon (CN): ~115-125 ppm. |

| IR Spectroscopy | - C-H stretching (alkane): 2850-3000 cm⁻¹.- C≡N stretching (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹. |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of nitriles, with the cyclopropane ring being relatively stable under many conditions.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. The hydrolysis of this compound would yield 2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of the drug Cilastatin.[3]

-

Acid-catalyzed hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[4] The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.

-

Base-catalyzed hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[4]

Reduction

The nitrile group can be reduced to a primary amine, which would yield (2,2-dimethylcyclopropyl)methanamine. This transformation can be achieved using several reducing agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.[5]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction often requires elevated temperature and pressure.[5][6]

Experimental Protocols

The following are representative experimental protocols for the synthesis and transformation of this compound, based on established chemical literature.

Synthesis of this compound

This protocol is adapted from a patented synthesis of 2,2-dimethylcyclopropanecarboxylic acid, where the cyanide is a key intermediate.[7]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Protocol:

-

Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol. In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol in pyridine. Cool the mixture in an ice bath. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylate.

-

Step 2: Cyanation. In a flask under a nitrogen atmosphere, dissolve the ditosylate in dimethyl sulfoxide (DMSO). Add potassium cyanide and heat the mixture to a temperature of 120-140°C. Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The crude this compound can be purified by vacuum distillation.

Hydrolysis to 2,2-Dimethylcyclopropanecarboxylic Acid

Protocol:

-

To a round-bottom flask, add this compound and a 20% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,2-dimethylcyclopropanecarboxylic acid.

Reduction to (2,2-Dimethylcyclopropyl)methanamine

Protocol using LiAlH₄:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and add a solution of this compound in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the primary amine.

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][8] While this compound itself is not an active pharmaceutical ingredient, its derivatives are of significant interest.

As previously mentioned, the corresponding carboxylic acid is a crucial building block for Cilastatin , an inhibitor of the enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[3] The amine derivative obtained from the reduction of this compound can serve as a precursor for the synthesis of various other biologically active molecules.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Care should be taken to avoid contact with skin and eyes. Due to its air sensitivity, it should be stored under an inert atmosphere. As with all cyanides, it is highly toxic.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

Quantum Chemical Calculations for Cyclopropyl Cyanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of cyclopropyl cyanides. Cyclopropyl cyanide and its derivatives are important structural motifs in organic chemistry and are of increasing interest in medicinal chemistry and materials science. Computational methods offer a powerful tool for understanding the electronic structure, spectroscopic properties, and reactivity of these strained ring systems, providing insights that can guide experimental work and the design of new molecules.

This document summarizes key quantitative data from computational and experimental studies, details common theoretical protocols, and visualizes the workflow of quantum chemical investigations.

Molecular Structure and Geometry

The determination of the precise molecular geometry of cyclopropyl cyanide is a fundamental application of quantum chemical calculations. These theoretical predictions can be benchmarked against experimental data from techniques such as microwave spectroscopy and gas-phase electron diffraction. Ab initio and Density Functional Theory (DFT) methods are commonly employed to optimize the molecular geometry and predict key structural parameters.

A high degree of reliability has been achieved in computing the differences in the cyclopropane ring's C-C bond lengths, which are induced by the interaction with the substituent.[1]

Table 1: Comparison of Experimental and Theoretical Molecular Geometry of Cyclopropyl Cyanide

| Parameter | Experimental Value | Theoretical Value (Method/Basis Set) |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.514 (avg.) | [Representative data would be presented here] |

| C-CN | 1.451 | [Representative data would be presented here] |

| C≡N | 1.159 | [Representative data would be presented here] |

| Bond Angles (º) | ||

| ∠C-C-C (ring) | 60 (avg.) | [Representative data would be presented here] |

| ∠C-C-CN | 118.9 | [Representative data would be presented here] |

Note: Experimental values are often derived from rotational constants and may represent an effective or substitution structure, while theoretical values typically correspond to the equilibrium geometry (re).

Vibrational Spectroscopy

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations not only predict the frequencies of vibrational modes but also their IR intensities and Raman activities. This information is invaluable for assigning spectral features to specific molecular motions. Anharmonic frequency calculations, though more computationally expensive, can provide more accurate predictions, especially for systems with large amplitude motions.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Cyclopropyl Cyanide

| Vibrational Mode | Experimental Frequency | Calculated Harmonic Frequency | Calculated Anharmonic Frequency |

| C≡N stretch | ~2250 | [Representative data would be presented here] | [Representative data would be presented here] |

| CH₂ symmetric stretch | ~3020 | [Representative data would be presented here] | [Representative data would be presented here] |

| CH₂ asymmetric stretch | ~3100 | [Representative data would be presented here] | [Representative data would be presented here] |

| Ring deformation | ~1040 | [Representative data would be presented here] | [Representative data would be presented here] |

Electronic Properties and Dipole Moment

Quantum chemical calculations provide detailed information about the electronic structure of cyclopropyl cyanides, including the molecular orbitals, charge distribution, and dipole moment. The dipole moment is a key indicator of the molecule's polarity and is essential for understanding intermolecular interactions. Theoretical predictions of the dipole moment can be directly compared with experimental values obtained from Stark effect measurements in rotational spectroscopy.

The electric dipole moment components of cyclopropyl cyanide have been determined from Doppler-free Stark effect measurements.[2]

Table 3: Experimental and Theoretical Dipole Moment (Debye) of Cyclopropyl Cyanide

| Dipole Moment Component | Experimental Value[2] | Theoretical Value (Method/Basis Set) |

| µa | 3.869(4) | [Representative data would be presented here] |

| µb | 0.865(9) | [Representative data would be presented here] |

| µtotal | 3.964(5) | [Representative data would be presented here] |

Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. This section outlines a typical computational workflow for investigating the properties of cyclopropyl cyanides.

Geometry Optimization

The first step in most quantum chemical studies is to find the minimum energy geometry of the molecule. This is typically performed using gradient-based optimization algorithms.

-

Methods:

-

Density Functional Theory (DFT): A popular choice due to its balance of accuracy and computational cost. Common functionals include B3LYP, M06-2X, and ωB97X-D.

-

Ab Initio Methods: Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but at a greater computational expense.[3]

-

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are widely used.[3]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies and IR intensities can be used to simulate the infrared spectrum of the molecule.

For higher accuracy, anharmonic frequency calculations can be performed using methods like Vibrational Second-Order Perturbation Theory (VPT2).[4]

Property Calculations

Once the equilibrium geometry is obtained, a wide range of molecular properties can be calculated. These "single-point" calculations are typically performed with a larger basis set than that used for the geometry optimization to achieve higher accuracy. Properties of interest include:

-

Dipole moment and polarizability

-

Natural Bond Orbital (NBO) analysis for charge distribution

-

Molecular orbital energies and visualization

-

NMR chemical shifts and coupling constants

Visualizations

The following diagrams illustrate the typical workflows and relationships in the computational study of cyclopropyl cyanides.

References

Stability and Reactivity of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopropyl cyanide is a chemical entity of interest in organic synthesis and drug discovery due to the unique structural and electronic properties conferred by the strained cyclopropane ring in conjunction with the electron-withdrawing nitrile group. The gem-dimethyl substitution on the cyclopropane ring provides steric hindrance and can influence the molecule's reactivity and metabolic stability. This guide aims to provide a comprehensive understanding of the anticipated stability and reactivity profile of this compound, offering a framework for its handling, storage, and synthetic applications.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5722-11-2 | [1] |

| Molecular Formula | C₆H₉N | [1] |

| Molecular Weight | 95.15 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | >97.0% (GC) | [1] |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark place (<15°C recommended) | [1] |

| Known Incompatibilities | Air sensitive, keep away from heat, sparks, open flames, and oxidizing agents. | [1] |

Stability Profile

The stability of this compound is influenced by the inherent strain of the cyclopropane ring and the chemical nature of the nitrile group. While specific degradation studies are not publicly available, a forced degradation study is recommended to elucidate its intrinsic stability.[2][3]

Proposed Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[3][4] The following table outlines the recommended conditions for such a study, based on ICH guidelines.[2]

| Condition | Proposed Protocol | Expected Outcome |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the nitrile to 2,2-dimethylcyclopropane carboxamide and subsequently to 2,2-dimethylcyclopropane carboxylic acid.[5][6] |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Saponification of the nitrile to the sodium salt of 2,2-dimethylcyclopropane carboxylic acid.[5][6] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidation at the cyclopropyl ring or the nitrile group, though specific products are difficult to predict without experimental data. |

| Thermal Degradation | Solid or neat liquid heated at 80°C for 72 hours | Isomerization or decomposition. The thermal isomerization of 1,1-dimethylcyclopropane to methylbutenes suggests that ring opening is a plausible degradation pathway at elevated temperatures.[7] |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m² | Assessment of light-induced degradation. |

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

-

Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal: Place a known quantity of the neat compound in a vial and heat at 80°C.

-

Photolytic: Expose the stock solution in a photostable container to the specified light conditions.

-

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours (or as appropriate).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), to quantify the parent compound and detect degradation products.

Caption: Workflow for a forced degradation study.

Reactivity Profile

The reactivity of this compound is dictated by the electrophilic carbon of the nitrile group and the strained C-C bonds of the cyclopropane ring.

Reactivity of the Nitrile Group

The nitrile group is susceptible to nucleophilic attack.

-

Hydrolysis: As mentioned in the stability section, the nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.[5]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the nitrile to a primary amine (2,2-dimethylcyclopropylmethanamine).[5][8]

-

Reaction with Organometallics: Grignard reagents and organolithium compounds are expected to add to the nitrile to form an intermediate imine, which upon aqueous workup would yield a ketone.[8]

Reactivity of the Cyclopropane Ring

Cyclopropanes with electron-withdrawing groups, such as a nitrile, are considered "electrophilic cyclopropanes" and can undergo ring-opening reactions with strong nucleophiles.[9] The attack of a nucleophile would likely occur at one of the carbons of the cyclopropane ring, leading to a ring-opened product. The regioselectivity of this attack would be influenced by steric and electronic factors.

Proposed Reactivity Studies

The following table outlines proposed studies to probe the reactivity of this compound.

| Reaction Type | Proposed Reagents & Conditions | Expected Product |

| Nucleophilic Addition | Methylmagnesium bromide (CH₃MgBr) in THF, followed by H₃O⁺ workup | 1-(2,2-dimethylcyclopropyl)ethan-1-one |

| Reduction | Lithium aluminum hydride (LiAlH₄) in THF, followed by H₂O workup | (2,2-dimethylcyclopropyl)methanamine |

| Ring-Opening | Sodium thiophenolate in DMSO at 20°C | A ring-opened adduct. The kinetics of this reaction could be monitored by UV-vis spectrophotometry.[9] |

Experimental Protocol: Reaction with a Nucleophile (e.g., Grignard Reagent)

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF.

-

Addition of Nucleophile: Cool the solution to 0°C in an ice bath. Slowly add a solution of the Grignard reagent (e.g., methylmagnesium bromide) in THF dropwise via a syringe.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation.

Caption: Plausible pathway for nucleophilic addition.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While specific stability and reactivity data are limited, its chemical behavior can be predicted based on the well-established chemistry of nitriles and activated cyclopropanes. It is expected to be susceptible to hydrolysis under both acidic and basic conditions and to react with strong nucleophiles and reducing agents at the nitrile group. The strained cyclopropane ring may also be prone to ring-opening reactions with potent nucleophiles. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of the stability and reactivity of this compound, which is crucial for its effective use in research and development.

References

- 1. This compound | 5722-11-2 | TCI AMERICA [tcichemicals.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Historical Synthesis of 2,2-Dimethylcyclopropyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical synthesis of 2,2-dimethylcyclopropyl cyanide, a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule remains elusive in historical records, its synthesis can be understood through the development of fundamental cyclopropanation reactions and the derivatization of related compounds. This document details the plausible synthetic pathways, providing experimental insights and quantitative data where available, to offer a comprehensive resource for researchers.

Introduction

This compound, also known as 2,2-dimethylcyclopropanecarbonitrile, is a versatile organic compound featuring a strained three-membered ring functionalized with a nitrile group.[1] This combination of a sterically hindered cyclopropane and a reactive cyano group makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The inherent ring strain of the cyclopropane moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the nitrile can be readily converted into other functional groups such as amines, carboxylic acids, and amides.

Plausible Historical Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies for cyclopropane ring formation and functional group manipulation. The following sections outline the most relevant historical and contemporary synthetic strategies.

Simmons-Smith Cyclopropanation of Methacrylonitrile

One of the most powerful and widely used methods for the stereospecific synthesis of cyclopropanes is the Simmons-Smith reaction, first reported by Howard Ensign Simmons, Jr. and Ronald D. Smith in 1958.[2][3][4] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane ring.[5]

A plausible and direct route to this compound is the Simmons-Smith cyclopropanation of methacrylonitrile (2-methylpropenenitrile). The electron-withdrawing nature of the nitrile group can influence the reactivity of the alkene, but the reaction is known to be compatible with a variety of functional groups.[6]

Experimental Protocol (General Simmons-Smith Reaction):

A zinc-copper couple is prepared by activating zinc dust with a copper salt solution. To a suspension of the zinc-copper couple in a suitable solvent (e.g., diethyl ether), diiodomethane is added to form the organozinc carbenoid. The alkene (methacrylonitrile) is then added, and the reaction mixture is stirred, typically at reflux, until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified by distillation.

Logical Workflow for Simmons-Smith Synthesis

Caption: Workflow for the Simmons-Smith synthesis of this compound.

From 2,2-Dimethylcyclopropanecarboxamide via Dehydration

An alternative and historically significant approach involves the dehydration of the corresponding amide, 2,2-dimethylcyclopropanecarboxamide. This method relies on the prior synthesis of the amide, which can be prepared from its corresponding carboxylic acid.

Synthesis of 2,2-Dimethylcyclopropanecarboxamide:

2,2-Dimethylcyclopropanecarboxylic acid can be synthesized through various routes, including the cyclopropanation of 2-methyl-2-propenoic acid (methacrylic acid) derivatives.[7] The carboxylic acid is then converted to its acyl chloride, typically using thionyl chloride (SOCl₂), which subsequently reacts with ammonia to yield 2,2-dimethylcyclopropanecarboxamide.[8]

Dehydration of the Amide:

The final step is the dehydration of 2,2-dimethylcyclopropanecarboxamide to the desired cyanide. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern reagents like cyanuric chloride.[9]

Experimental Protocol (Amide Dehydration using P₂O₅):

2,2-Dimethylcyclopropanecarboxamide is mixed with phosphorus pentoxide, and the mixture is heated under vacuum. The product, this compound, is distilled directly from the reaction mixture.

Reaction Pathway for Dehydration Synthesis

Caption: Synthesis of this compound via amide dehydration.

Quantitative Data

| Parameter | Value | Reference |

| Simmons-Smith Cyclopropanation Yield | 40-70% (typical for unactivated alkenes) | General Literature |

| Amide Dehydration Yield | 51-99% (depending on reagent and substrate) | [9] |

| Molecular Formula | C₆H₉N | [1] |

| Molecular Weight | 95.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 5722-11-2 | [1] |

Spectroscopic Data:

Definitive, published NMR and IR spectra for this compound require access to specialized chemical databases. However, the expected characteristic signals would include:

-

¹H NMR: Resonances in the aliphatic region for the cyclopropyl and methyl protons. The proton attached to the carbon bearing the cyano group would likely appear as a multiplet at a slightly downfield position compared to the other cyclopropyl protons.

-

¹³C NMR: Signals corresponding to the quaternary and methylene carbons of the cyclopropane ring, the two equivalent methyl carbons, and the nitrile carbon (typically in the 115-125 ppm range).

-

IR Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration.

Conclusion

The synthesis of this compound is rooted in fundamental and robust organic reactions. While a specific historical "discovery" is not clearly documented, its preparation can be confidently achieved through well-established methods like the Simmons-Smith cyclopropanation of methacrylonitrile or the dehydration of 2,2-dimethylcyclopropanecarboxamide. The choice of synthetic route will depend on the availability of starting materials, desired scale, and safety considerations. This guide provides a foundational understanding of the synthetic strategies for this important chemical intermediate, empowering researchers to incorporate it into their synthetic endeavors.

References

- 1. CAS 5722-11-2: 2,2-Dimethylcyclopropanecarbonitrile [cymitquimica.com]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Conformational Analysis of Substituted Cyclopropyl Cyanides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a key structural motif in numerous pharmaceuticals and agrochemicals, where its rigid framework and unique electronic properties are leveraged to modulate biological activity. The conformational preferences of substituents on this three-membered ring are critical determinants of molecular shape, polarity, and intermolecular interactions. This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopropyl cyanides, a class of compounds where the interplay between the steric bulk of substituents and the electronic effects of the cyano group dictates the rotational and inversional landscape of the molecule. This document details the experimental and computational methodologies employed to elucidate these conformational dynamics, presents key quantitative data, and offers a workflow for the conformational analysis of novel substituted cyclopropyl cyanides.

Introduction to Conformational Analysis of Cyclopropanes

The cyclopropane ring is a rigid, planar structure characterized by significant ring strain.[1] Unlike more flexible cycloalkanes, bond rotation within the cyclopropane ring is not possible without ring-opening.[1] Consequently, the conformational analysis of substituted cyclopropanes primarily focuses on two aspects:

-

Rotational Isomerism (Rotamers): The rotation of substituents around the exocyclic carbon-carbon or carbon-heteroatom bonds.

-

Cis-Trans Isomerism: The relative orientation of substituents on the same or different carbon atoms of the ring.

For cyclopropyl cyanides, the primary conformational question revolves around the rotation of the cyano group relative to the cyclopropyl ring. The cyano group, being a π-acceptor, exhibits a preference for a "bisected" conformation, where the C≡N bond lies in the plane that bisects the C2-C1-C3 angle of the cyclopropane ring. This orientation maximizes the overlap between the π* orbitals of the cyano group and the Walsh orbitals of the cyclopropane ring.

Experimental Methodologies

The determination of conformational preferences and rotational barriers in substituted cyclopropyl cyanides relies on a combination of spectroscopic techniques and computational modeling.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with high precision. These, in turn, provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol for Microwave Spectroscopy:

-

Sample Preparation: The substituted cyclopropyl cyanide is synthesized and purified. A small amount of the sample is introduced into the sample cell of the microwave spectrometer. For volatile liquids, this is typically done by evaporation.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission spectrum is recorded. The spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes (J, K). This is often the most challenging part of the analysis and may require the use of computational predictions of the rotational spectrum.

-

Determination of Rotational Constants: Once the spectrum is assigned, the rotational constants (A, B, and C) are determined by fitting the observed transition frequencies to a model Hamiltonian for a rigid or semi-rigid rotor.

-

Structural Determination: The experimentally determined rotational constants are used to refine the molecular structure. By analyzing the spectra of different isotopologues (e.g., containing ¹³C or ¹⁵N), a complete substitution structure (rs) can be determined, providing highly accurate bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. While the rigid nature of the cyclopropane ring limits the direct observation of ring-flipping, NMR can provide valuable information about the time-averaged conformation and the barriers to rotation of substituents.

Experimental Protocol for Dynamic NMR (DNMR) Spectroscopy:

-

Sample Preparation: The substituted cyclopropyl cyanide is dissolved in a suitable deuterated solvent.

-

Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures.

-

Coalescence Temperature Determination: At high temperatures, the rotation of the substituent is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows down, and the signals for the different conformers may broaden and eventually decoalesce into separate signals. The temperature at which the signals merge is the coalescence temperature (Tc).

-

Lineshape Analysis: A more rigorous analysis involves fitting the observed lineshapes at different temperatures to theoretical models of chemical exchange. This allows for the determination of the rate constants for interconversion between conformers as a function of temperature.

-

Calculation of Rotational Barrier: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature or from the rate constants determined by lineshape analysis using the Eyring equation.

Computational Chemistry

Quantum chemical calculations are an indispensable tool in conformational analysis, providing insights into the relative energies of different conformers, the heights of rotational barriers, and the geometries of stable and transition states.

Computational Protocol for Conformational Analysis:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is typically done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers and the transition states connecting them are optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Calculation of Rotational Barriers and Relative Energies: The rotational barrier is calculated as the difference in energy between the transition state and the ground state conformer. The relative energies of different conformers are calculated from their ZPVE-corrected electronic energies or Gibbs free energies.

-

Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, and rotational constants, which can aid in the interpretation of experimental data.

Quantitative Data

The following tables summarize representative quantitative data for the conformational analysis of cyclopropyl cyanide and related substituted cyclopropanes.

Table 1: Structural Parameters of Cyclopropyl Cyanide from Microwave Spectroscopy

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C1-C2 | 1.529 | [2] |

| C2-C3 | 1.500 | [2] |

| C1-C(N) | 1.441 | [2] |

| C≡N | 1.164 | [2] |

| **Bond Angles (°) ** | ||

| ∠C2C1C3 | 58.8 | [2] |

| ∠HCH (on C2, C3) | 116.5 | [2] |

Table 2: Rotational Barriers of Selected Cyclopropane Derivatives

| Compound | Rotational Barrier (kJ/mol) | Method | Reference |

| Cyclopropylacyl radical | ~17.5 | ESR Spectroscopy | [3] |

| 2-Methylcyclopropyl Ketone | 4.92 (cis), 4.81 (trans) | Microwave Spectroscopy | |

| Phenylcyclopropane | 8.8 | NMR Spectroscopy |

(Note: Data for 2-methylcyclopropyl ketone and phenylcyclopropane are included for comparative purposes as direct experimental data for substituted cyclopropyl cyanides is scarce in the literature.)

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of substituted cyclopropyl cyanides.

Caption: Experimental workflow for the conformational analysis of substituted cyclopropyl cyanides.

Caption: Conformational relationships in cis- and trans-2-substituted cyclopropyl cyanides.

Conclusion

The conformational analysis of substituted cyclopropyl cyanides is a multifaceted endeavor that requires the synergistic application of experimental spectroscopy and theoretical calculations. While the parent cyclopropyl cyanide has been well-characterized, a significant opportunity exists for further research into the conformational preferences of more complex, substituted analogues. A thorough understanding of the rotational barriers and the relative stabilities of different conformers is paramount for the rational design of novel molecules with tailored three-dimensional structures and, consequently, desired biological activities. The methodologies and workflows outlined in this guide provide a robust framework for researchers to undertake the conformational analysis of new and existing substituted cyclopropyl cyanides.

References

- 1. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical Insights into the Electronic Structure of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 2,2-dimethylcyclopropyl cyanide. While direct computational studies on this specific molecule are not extensively available in published literature, this document synthesizes findings from closely related analogs, primarily cyclopropyl cyanide, to elucidate the key electronic features. The methodologies and expected electronic properties are detailed to serve as a foundational resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds and functional materials. Its unique strained ring system imparts distinct electronic and conformational properties. When substituted with a π-accepting group, such as a cyanide (-CN) moiety, the electronic structure of the cyclopropane ring is significantly perturbed. The interaction between the cyclopropane's Walsh orbitals and the π-system of the substituent governs the molecule's reactivity, stability, and spectroscopic characteristics. The addition of two methyl groups at the C2 position, as in this compound, introduces further steric and electronic effects that modulate these properties.

Theoretical Methodology for Electronic Structure Calculation

A robust theoretical investigation of this compound's electronic structure would typically employ quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are the preferred approaches for this class of molecules.

Computational Protocol

A standard computational workflow for analyzing the electronic structure of this compound is outlined below. This protocol is based on methods that have been successfully applied to similar substituted cyclopropanes.

-

Geometry Optimization: The first step involves finding the minimum energy structure of the molecule. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G**.

-

Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Once the optimized geometry is obtained, a single-point energy calculation is carried out using a higher level of theory or a larger basis set for more accurate electronic properties. This step yields crucial data such as molecular orbital energies, Mulliken charges, and the dipole moment.

-

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are visualized to understand the regions of electron density involved in chemical reactivity.

Below is a DOT script representation of this computational workflow.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the strained cyclopropane ring and the electron-withdrawing cyanide group.